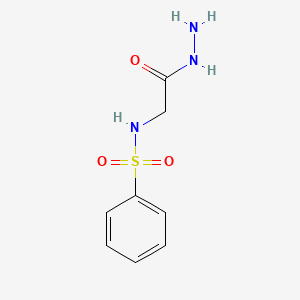

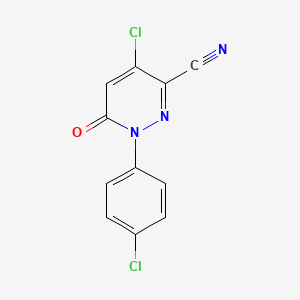

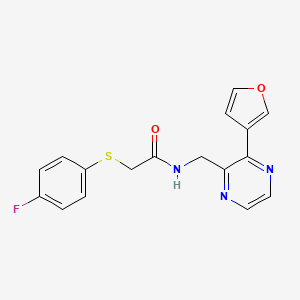

![molecular formula C20H33N3O3S B2492789 N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415540-19-9](/img/structure/B2492789.png)

N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide, also known as CTX-0294885, is a novel small molecule inhibitor that has been developed to target the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and organs, including the nervous system, cardiovascular system, and respiratory system. It is involved in a variety of physiological processes, such as osmoregulation, thermoregulation, mechanosensation, and pain perception. Dysregulation of TRPV4 has been implicated in several diseases, such as neuropathic pain, osteoarthritis, pulmonary edema, and cerebral ischemia. Therefore, CTX-0294885 has the potential to be a promising therapeutic agent for these conditions.

Mécanisme D'action

The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide involves the inhibition of TRPV4 ion channel activity. TRPV4 is a polymodal channel that can be activated by various stimuli, such as heat, mechanical stress, osmotic pressure, and chemical agonists. Upon activation, TRPV4 allows the influx of cations, such as calcium and sodium, which can trigger downstream signaling pathways and cellular responses. N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide binds to a specific site on TRPV4 and blocks the channel pore, thereby preventing the influx of cations. This results in the inhibition of TRPV4-mediated calcium signaling and cellular responses.

Biochemical and Physiological Effects:

N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, it inhibits TRPV4-mediated calcium influx, reduces the release of inflammatory mediators, such as interleukin-6 and prostaglandin E2, and modulates the expression of matrix metalloproteinases in chondrocytes. In vivo, it reduces paw edema, cartilage degradation, bladder overactivity, and lung inflammation in animal models. It also reduces pain behavior in a rat model of neuropathic pain. These effects are consistent with the role of TRPV4 in various physiological and pathological processes.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has several advantages and limitations for lab experiments. One advantage is its selectivity for TRPV4, which allows for the specific inhibition of TRPV4-mediated responses without affecting other ion channels or cellular processes. Another advantage is its potency and efficacy, which allows for the effective inhibition of TRPV4-mediated responses at low concentrations. A limitation is its solubility and stability, which may affect its bioavailability and pharmacokinetics. Another limitation is its off-target effects, which may affect the interpretation of experimental results and the development of therapeutic applications.

Orientations Futures

There are several future directions for the research and development of N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and bioavailability, to improve its therapeutic potential. Another direction is the investigation of its effects on other TRP channels and ion channels, as well as its interactions with other signaling pathways and cellular processes. This may provide insights into the broader role of TRPV4 in physiology and pathology, and the potential of N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide as a multitargeted therapeutic agent. Another direction is the evaluation of its safety and efficacy in clinical trials, and the identification of patient populations that may benefit from its use. This may lead to the development of new treatments for various diseases that are currently underserved by existing therapies.

Méthodes De Synthèse

The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been described in a patent application by Convergence Pharmaceuticals Ltd. (WO2010028915A1). The method involves the reaction of 2-bromoethyl cyclohexene with 4-thiomorpholin-4-yloxan-4-ylmethylamine in the presence of a base, followed by the reaction of the resulting intermediate with oxalyl chloride and then with ammonia to yield N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide. The compound has been characterized by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Applications De Recherche Scientifique

N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been extensively studied in vitro and in vivo to investigate its pharmacological properties and therapeutic potential. In vitro studies have shown that N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide selectively inhibits TRPV4-mediated calcium influx in various cell types, such as HEK293 cells, dorsal root ganglion neurons, and chondrocytes. It also inhibits TRPV4-mediated currents in isolated rat bladder urothelial cells and human bronchial epithelial cells. In vivo studies have demonstrated that N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide attenuates TRPV4-mediated responses in various animal models, such as carrageenan-induced paw edema, monosodium iodoacetate-induced osteoarthritis, hypotonicity-induced bladder overactivity, and lipopolysaccharide-induced acute lung injury. It also reduces pain behavior in a rat model of neuropathic pain.

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3S/c24-18(21-9-6-17-4-2-1-3-5-17)19(25)22-16-20(7-12-26-13-8-20)23-10-14-27-15-11-23/h4H,1-3,5-16H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBIRDZUWLIVMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

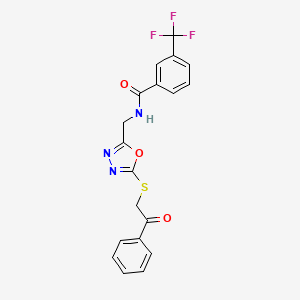

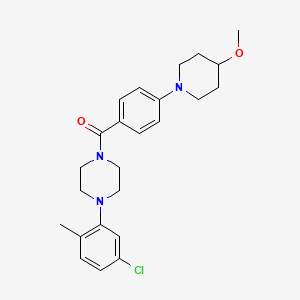

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)

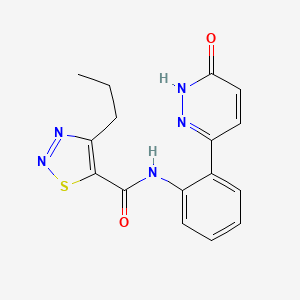

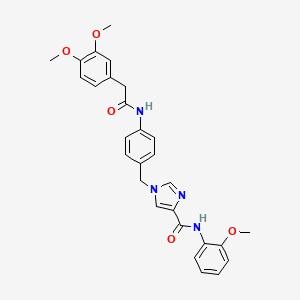

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)

![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)

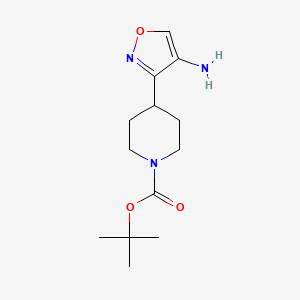

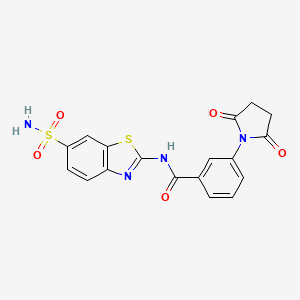

![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)